1-(Piperidin-1-ylsulfonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidine-1-sulfonyl)piperidine-3-carboxylic acid is a compound that features a piperidine ring substituted with a sulfonyl group at the nitrogen atom and a carboxylic acid group at the third carbon atom. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidine-1-sulfonyl)piperidine-3-carboxylic acid typically involves the reaction of piperidine with sulfonyl chloride derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidine-1-sulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(Piperidine-1-sulfonyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(piperidine-1-sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidine-1-sulfonyl chloride: A derivative with a sulfonyl chloride group instead of a carboxylic acid group.
Piperidine-3-carboxylic acid: A derivative with only a carboxylic acid group at the third carbon atom
Uniqueness
1-(Piperidine-1-sulfonyl)piperidine-3-carboxylic acid is unique due to the presence of both a sulfonyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H20N2O4S |
---|---|
Molecular Weight |
276.35 g/mol |
IUPAC Name |
1-piperidin-1-ylsulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H20N2O4S/c14-11(15)10-5-4-8-13(9-10)18(16,17)12-6-2-1-3-7-12/h10H,1-9H2,(H,14,15) |
InChI Key |
XDQCJJZPDFINPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCCC(C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.